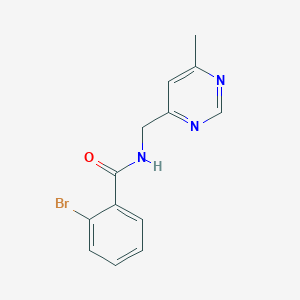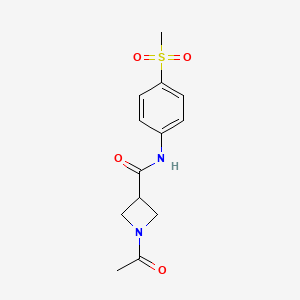![molecular formula C14H16O2 B2485446 3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287279-95-0](/img/structure/B2485446.png)
3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid, also known as MBPC, is a bicyclic compound that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied for its biochemical and physiological effects, mechanism of action, and potential applications in the field of medicine. In
作用機序
The mechanism of action of 3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid is not fully understood. It has been suggested that 3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are known to promote the growth of cancer cells. By inhibiting the activity of COX-2, 3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid may reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid has been shown to have anti-inflammatory effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the inflammatory response. 3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid has also been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the proliferation of cancer cells.
実験室実験の利点と制限
3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It has also been shown to have low toxicity and to be well-tolerated in animal studies. However, there are also limitations to the use of 3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid in lab experiments. Its mechanism of action is not fully understood, and its potential side effects have not been fully studied.
将来の方向性
There are several future directions for the study of 3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid. One direction is to further investigate its mechanism of action. It is important to understand how 3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid inhibits the activity of COX-2 and to identify other targets that may be involved in its anti-inflammatory and anti-cancer effects. Another direction is to study the potential side effects of 3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid. While it has been shown to have low toxicity, further studies are needed to fully understand its safety profile. Finally, further studies are needed to investigate the potential clinical applications of 3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid. It has shown promising results in preclinical studies, and further studies are needed to determine its potential as a therapeutic agent for inflammatory diseases and cancer.
合成法
3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid has been synthesized using various methods, including the reaction of 3-methylbenzyl chloride with bicyclo[1.1.1]pentane-1-carboxylic acid, and the reaction of 3-methylphenylmagnesium bromide with bicyclo[1.1.1]pentane-1-carboxylic acid chloride. The yield of 3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid using these methods ranges from 50% to 70%.
科学的研究の応用
3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. 3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-10-3-2-4-11(5-10)6-13-7-14(8-13,9-13)12(15)16/h2-5H,6-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFYHNUVZJFADE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC23CC(C2)(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

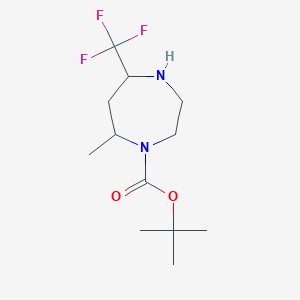
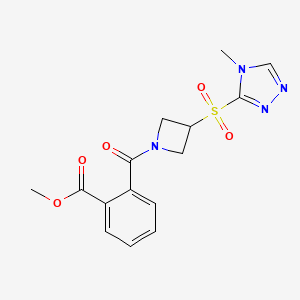

![2-[4-(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-4-carbonitrile](/img/structure/B2485370.png)


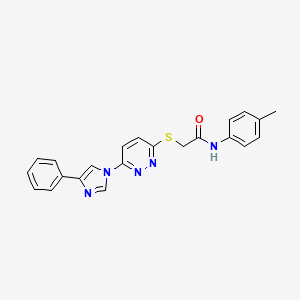
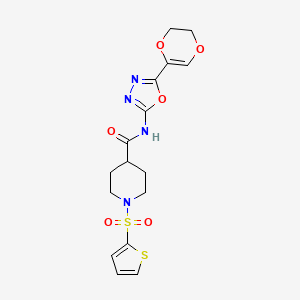
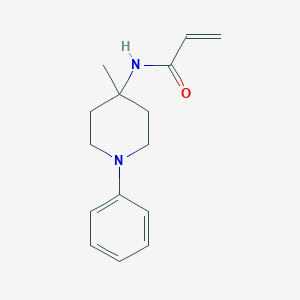
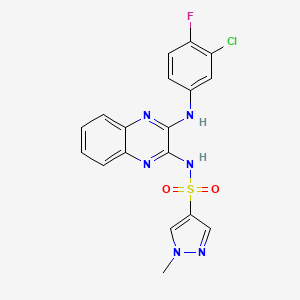
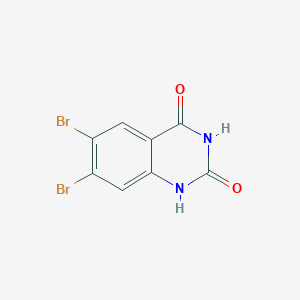
![1-[(4-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2485382.png)
